Cas no 956754-76-0 ([1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE)
![[1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE structure](https://ja.kuujia.com/scimg/cas/956754-76-0x500.png)
[1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE 化学的及び物理的性質
名前と識別子
-
- [1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE
- [1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHYLAMINE
- [1-methyl-5-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
- 1H-Pyrazole-4-methanamine, 1-methyl-5-(4-morpholinyl)-3-(trifluoromethyl)-
- SR-01000306885
- [1-methyl-5-morpholin-4-yl-3-(trifluoromethyl)pyrazol-4-yl]methanamine
- SR-01000306885-1
- MFCD03848678
- 956754-76-0
- 7W-0370
- AKOS015993477
- (1-Methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
-
- インチ: 1S/C10H15F3N4O/c1-16-9(17-2-4-18-5-3-17)7(6-14)8(15-16)10(11,12)13/h2-6,14H2,1H3
- InChIKey: SPIFXKQYAOABQZ-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(N2CCOCC2)=C(CN)C(C(F)(F)F)=N1
計算された属性
- せいみつぶんしりょう: 264.11979560g/mol
- どういたいしつりょう: 264.11979560g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 56.3Ų
じっけんとくせい
- 密度みつど: 1.47±0.1 g/cm3(Predicted)
- ふってん: 378.0±42.0 °C(Predicted)
- 酸性度係数(pKa): 7.86±0.29(Predicted)
[1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616816-100mg |
(1-Methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine |
956754-76-0 | 98% | 100mg |
¥2194.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616816-25mg |
(1-Methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine |
956754-76-0 | 98% | 25mg |
¥1134.00 | 2024-04-23 | |
Key Organics Ltd | 7W-0370-10MG |
[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine |
956754-76-0 | >90% | 10mg |
2023-09-09 | ||
Key Organics Ltd | 7W-0370-50MG |
[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine |
956754-76-0 | >90% | 50mg |
2023-09-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616816-1mg |
(1-Methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine |
956754-76-0 | 98% | 1mg |
¥482.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616816-20mg |
(1-Methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine |
956754-76-0 | 98% | 20mg |
¥1396.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616816-5mg |
(1-Methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine |
956754-76-0 | 98% | 5mg |
¥637.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616816-50mg |
(1-Methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine |
956754-76-0 | 98% | 50mg |
¥1226.00 | 2024-04-23 | |
Key Organics Ltd | 7W-0370-1MG |
[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine |
956754-76-0 | >90% | 1mg |
2023-09-09 | ||
Key Organics Ltd | 7W-0370-5MG |
[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine |
956754-76-0 | >90% | 5mg |
2023-09-09 |
[1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE 関連文献
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
[1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINEに関する追加情報
[1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE (CAS No. 956754-76-0): A Comprehensive Overview
[1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE, with the CAS number 956754-76-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a morpholino group, a trifluoromethyl moiety, and a pyrazole ring, which collectively contribute to its diverse biological activities and potential therapeutic applications.
The morpholino group in the structure of [1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE imparts significant hydrophilic properties, enhancing the compound's solubility and bioavailability. The trifluoromethyl group, known for its electron-withdrawing effect, can influence the compound's metabolic stability and pharmacokinetic properties. The pyrazole ring, a common scaffold in medicinal chemistry, is associated with a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Recent studies have highlighted the potential of [1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, [1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE has shown potential as an anticonvulsant agent. Research conducted at the University of California demonstrated that this compound effectively reduces seizure activity in animal models of epilepsy. The mechanism of action is believed to involve modulation of GABAergic neurotransmission, which is crucial for maintaining neuronal excitability balance.
The pharmacokinetic profile of [1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE has also been extensively studied. A study published in the European Journal of Pharmaceutical Sciences reported that this compound exhibits favorable oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. These properties are particularly advantageous for chronic conditions where patient compliance is critical.
Safety and toxicity assessments are essential for any potential therapeutic agent. Preclinical studies have shown that [1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE has a favorable safety profile with no significant adverse effects observed at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
The synthesis of [1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE involves several well-established chemical reactions. A typical synthetic route starts with the formation of the pyrazole ring through a cyclization reaction followed by functional group modifications to introduce the morpholino and trifluoromethyl groups. This synthetic strategy allows for high yields and purity, making it suitable for large-scale production.
In conclusion, [1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE (CAS No. 956754-76-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features contribute to its favorable pharmacological properties, making it an attractive candidate for further development in medicinal chemistry and pharmaceutical research.
956754-76-0 ([1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE) 関連製品
- 654057-97-3(Phosphonium, trihexyltetradecyl-, bromide)
- 2229266-12-8(tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate)
- 1448776-80-4(3-Bromo-4-methyl-2-(trifluoromethyl)pyridine)
- 1485818-01-6(2-(dimethylamino)-3-methylbutanoic acid hydrobromide)
- 169507-61-3(2,4,5-Trifluoro-3-ethoxybenzoic acid)
- 2185980-44-1(N-(1-{bicyclo4.2.0octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide)
- 1638533-33-1(1-(6-(Methylthio)benzo[d]oxazol-2-yl)ethanone)
- 345658-95-9(3-Bromo-2,2,3,3-tetrafluoropropylamine)
- 2137554-76-6(4-bromo-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine)
- 1351581-30-0(4-benzyl-5-oxo-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylmorpholine-3-carboxamide)